molecular formula C46H86N18O14 B1496194 Human CMV Assemblin Protease Inhibitor

Human CMV Assemblin Protease Inhibitor

Cat. No.: B1496194
M. Wt: 1115.3 g/mol
InChI Key: LIRXXFMJGMVJQS-CMDDEGKBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Virological Context of Human Cytomegalovirus Replication Cycle

The human cytomegalovirus replication cycle represents one of the most complex and protracted viral replication processes, spanning approximately 72 to 96 hours and involving intricate temporal regulation of viral gene expression. This extended replication cycle is characterized by distinct phases of immediate early, delayed early, and late gene expression, each contributing specific functions essential for successful viral propagation. The viral genome, estimated to contain approximately 192 open reading frames with the capacity to encode functional proteins, represents the largest genome among characterized herpesviruses.

During the initial phases of infection, viral entry occurs through two distinct mechanisms involving different envelope glycoprotein complexes. The trimer complex composed of glycoprotein H, glycoprotein L, and glycoprotein O mediates pH-independent membrane fusion in fibroblasts through interaction with platelet-derived growth factor receptor alpha. Alternatively, the pentamer complex facilitates low pH-dependent endocytosis in epithelial and endothelial cells through interaction with neuropilin-2. Following membrane penetration, viral capsids are transported along microtubules to the nuclear pore, where viral deoxyribonucleic acid is released into the nucleus to initiate the replication cascade.

The viral replication process involves complex interactions between viral and host cellular machinery, with viral proteins modulating numerous cellular pathways including cell cycle progression, deoxyribonucleic acid damage response, and metabolic functions. Human cytomegalovirus infection induces cell cycle arrest in a pseudo-G1 state, creating an environment conducive to viral replication while preventing cellular deoxyribonucleic acid synthesis and apoptosis. This cellular reprogramming involves multiple viral proteins that interact with key cellular regulators, including the viral protein pUL27, which promotes proteasomal degradation of the acetyltransferase Tip60, resulting in cell cycle arrest.

The late phase of viral replication is characterized by the expression of structural proteins and the assembly of infectious virions. This phase involves both nuclear and cytoplasmic components, with viral proteins categorized as temporal profile 5 class proteins playing crucial roles in virion production. The nuclear phase involves the association of viral deoxyribonucleic acid with nuclear temporal profile 5 proteins, ultimately resulting in capsid formation containing a single genome copy. Subsequently, the cytoplasmic phase involves the egress of deoxyribonucleic acid-containing capsids into a cytoplasmic assembly compartment, where they associate with cytoplasmic temporal profile 5 proteins to form intracellular particles.

Computational modeling studies have revealed that viral deoxyribonucleic acid replication follows a biphasic pattern, with an initial decay of input viral deoxyribonucleic acid followed by an increase in replicated viral deoxyribonucleic acid. This modeling approach has identified optimal conditions for maximal viral replication efficiency, occurring at multiplicities of infection between 9 and 13 genomes per cell. These findings demonstrate the importance of precisely controlled viral deoxyribonucleic acid levels for efficient viral production and highlight the complexity of the viral replication process.

Essential Role of Assemblin Protease in Viral Maturation

The assemblin protease performs indispensable functions during human cytomegalovirus maturation, serving as the primary enzyme responsible for processing viral structural proteins essential for infectious virion formation. The protease catalyzes specific cleavage events within both its own precursor protein and the viral assembly protein, with two distinct proteolytic processing sites identified within the protease precursor at alanine 256-serine 257 (release site) and alanine 643-serine 644 (maturation site). These cleavage events are temporally regulated and essential for proper viral capsid assembly and maturation.

The enzymatic activity of assemblin protease demonstrates remarkable substrate specificity, with detailed kinetic analysis revealing distinct preferences for different cleavage sites. The enzyme shows a ten-fold higher catalytic efficiency toward maturational peptide substrates compared to release-site peptides, indicating evolved specificity for different physiological processing events. This differential activity suggests that the protease has adapted to perform sequential processing events with varying efficiency, allowing for temporal control of viral protein maturation during the assembly process.

Structural studies have revealed that assemblin protease undergoes significant conformational changes upon inhibitor binding, demonstrating an induced-fit mechanism of action. X-ray crystallographic analysis comparing the apoenzyme structure with inhibitor-bound complexes shows large conformational differences that may be important for substrate recognition and catalytic activity. This induced-fit mechanism represents a novel example of serine protease function, where peptidyl ligand complexation results in structural changes that optimize the enzyme for catalytic activity.

The homodimerization requirement of assemblin protease adds another layer of complexity to its regulatory mechanism. The enzyme exhibits a relatively high dissociation constant of approximately 1 micromolar, but this can be decreased by approximately two orders of magnitude through structure-enhancing salts. This dimerization-dependent activity provides an additional control mechanism for viral protein processing, ensuring that protease activity occurs only under appropriate physiological conditions during viral assembly.

Assemblin Protease Characteristics Value/Description Reference
Molecular Weight (Catalytic Domain) 28 kilodaltons
Molecular Weight (Precursor Protein) 74 kilodaltons
Active Site Nucleophile Serine 132
Dissociation Constant (Dimerization) ~1 micromolar
Kinetic Efficiency Ratio (Maturation/Release) 10-fold higher
Number of Active Sites per Dimer 2 functional sites

The essential nature of assemblin protease for viral replication has been demonstrated through multiple experimental approaches, including gene knockout studies and protease inhibition experiments. When protease activity is inhibited or eliminated, viral replication is severely impaired, with defects observed in capsid assembly and viral maturation processes. These findings confirm that the protease represents a critical checkpoint in the viral replication cycle and validate its selection as a therapeutic target for antiviral drug development.

Recent studies have also revealed the potential for developing prodrug approaches that exploit the unique substrate specificity of assemblin protease. Small molecular prodrug substrates have been designed to achieve site-specific activation by the viral protease, potentially allowing for targeted antiviral therapy with reduced systemic toxicity. The esterase activity of stabilized protease mutants has been characterized using model substrates, demonstrating the feasibility of developing protease-activated therapeutic agents.

Inhibitor Class Inhibition Constant Range Mechanism of Action Reference
Beta-lactam Derivatives 0.6-95 micromolar Acylation of Serine 132
Aryl Hydroxylamine Compounds 14-60 nanomolar Acylation/Sulfinanilide Formation
Peptidomimetic Inhibitors Sub-micromolar Competitive Inhibition
Monobactam Compounds Sub-micromolar to micromolar Competitive/Mechanism-based

The development of specific assemblin protease inhibitors has progressed through multiple chemical scaffolds, each offering unique advantages in terms of potency, selectivity, and mechanism of action. Beta-lactam derivatives have shown particular promise as mechanism-based inhibitors, forming covalent adducts with the active site serine residue. These compounds demonstrate selectivity for human cytomegalovirus protease over mammalian serine proteases, with at least 50-fold differences in inhibition constants observed for related enzymes.

Properties

Molecular Formula

C46H86N18O14

Molecular Weight

1115.3 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-4-oxobutanoyl]amino]propyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-methylpentanoyl]amino]propanoic acid

InChI

InChI=1S/C46H86N18O14/c1-21(2)15-28(39(72)58-25(8)44(77)78)60-37(70)27(12-10-14-54-46(51)52)59-41(74)31(20-66)62-40(73)30(19-65)55-17-24(7)57-38(71)29(16-32(48)67)61-42(75)35(23(5)6)64-43(76)34(22(3)4)63-33(68)18-56-36(69)26(47)11-9-13-53-45(49)50/h21-31,34-35,55,65-66H,9-20,47H2,1-8H3,(H2,48,67)(H,56,69)(H,57,71)(H,58,72)(H,59,74)(H,60,70)(H,61,75)(H,62,73)(H,63,68)(H,64,76)(H,77,78)(H4,49,50,53)(H4,51,52,54)/t24-,25-,26-,27-,28-,29-,30-,31-,34-,35-/m0/s1

InChI Key

LIRXXFMJGMVJQS-CMDDEGKBSA-N

Isomeric SMILES

C[C@@H](CN[C@@H](CO)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)O)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)NC(=O)CNC(=O)[C@H](CCCN=C(N)N)N

Canonical SMILES

CC(C)CC(C(=O)NC(C)C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(CO)NC(=O)C(CO)NCC(C)NC(=O)C(CC(=O)N)NC(=O)C(C(C)C)NC(=O)C(C(C)C)NC(=O)CNC(=O)C(CCCN=C(N)N)N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

NAPA Compounds (N-arylpyrimidinamine)

NAPA compounds, such as MBX-4992, inhibit early-stage CMV infection by targeting a post-binding step in viral entry. Key findings include:

  • Potency : IC₅₀ values of 1.8 µM (HCMV) and 4.5 µM (MCMV).
  • Selectivity: No activity against other herpesviruses (e.g., HSV-1, EBV).
  • Advantage : Effective against ganciclovir-resistant strains with a selectivity index >30 .

Ganciclovir and DNA Polymerase Inhibitors

  • Mechanism : Nucleoside analogs inhibit viral DNA synthesis.
  • Limitations :
    • Late-stage targeting (DNA replication phase).
    • High resistance rates (e.g., UL97 mutations) and toxicity (e.g., myelosuppression) .

HIV and HCV Protease Inhibitors

  • HIV Protease Inhibitors (e.g., Saquinavir): Designed for HIV polyprotein cleavage. No efficacy against CMV due to structural differences in protease active sites .
  • HCV NS3 Protease Inhibitors (e.g., Grazoprevir): Target hepatitis C virus replication. While both HCV NS3 and CMV assemblin are serine proteases, their substrate specificities and active-site geometries differ significantly .

Plant-Derived Protease Inhibitors

  • CCTI (Cajanus cajan Trypsin Inhibitor) and LBTI (Lima Bean Trypsin Inhibitor): Exhibit antibacterial activity but lack direct anti-CMV effects.

Data Table: Key Comparative Metrics

Compound Class Target Virus Mechanism IC₅₀/EC₅₀ Selectivity Index Key Advantages Limitations
NAPA Compounds HCMV/MCMV Early-stage inhibition 1.8–4.5 µM >30 Overcomes resistance to DNA pol inhibitors Narrow spectrum (CMV-specific)
Ganciclovir CMV DNA polymerase inhibition 0.5–5 µM* ~10 Established clinical use Resistance, toxicity
HIV Protease Inhibitors HIV Polyprotein cleavage N/A N/A High specificity for HIV Ineffective against CMV
HCV NS3 Inhibitors HCV NS3 protease inhibition 1–10 nM >100 Potent anti-HCV activity Irrelevant to CMV

*Typical range for ganciclovir; varies by strain.

Research Findings and Challenges

  • Chemical Rescue of Assemblin Mutants : Imidazole restores activity in H63G/H47G mutants but fails in precursor (pPR) mutants, suggesting conformational constraints in the precursor form .
  • Assay Development : Fluorescence-based assays using EDANS/DABCYL substrates enable real-time monitoring of assemblin activity, aiding inhibitor screening .
  • Structural Barriers: The shallow active site of assemblin limits small-molecule binding, necessitating innovative approaches like peptidomimetics or allosteric inhibitors .

Preparation Methods

Ac-l-Ala-GCV Mono Ester (3a)

The reaction mixture is dissolved in ethyl acetate (EA) and water. The aqueous phase is collected and run in preparative HPLC using an Xterra Prep MS C18 column (Waters) for purification. A water/methanol gradient, both containing 0.1% TFA, is used as the mobile phase. Fractions containing Ac-l-Ala-GCV monoester are pooled, and the solvent is removed in vacuo. Freeze-drying overnight of this final sample resulted in 31.2 mg (0.0847 mmol, yield 14.4%) of monoester product.

Ac-l-Asn-l-Ala-GCV (9a)

HOBt, HBTU, and DIPEA in DMF are added to 6a in DMF at 0 °C, and the mixture is stirred at room temperature for 30 min. NH2-Ala-OEt (7 ) in DMF is added to the above reaction mixture. The reaction mixture is stirred under argon for 48 h. The solvent is removed in vacuo, and the product is extracted using water/EA. The product remained in the aqueous phase and was separated from reaction impurities using a Shimadzu preparative HPLC with an Xterra Prep MS C18 column for purification. Prep HPLC fractions containing the dipeptide product, Ac-l-Asn-l-Ala-OEt, are pooled, and the solvent is removed in vacuo. After freeze-drying (yield 52%), the ethyl group is removed from the carboxylic acid end of the dipeptide by addition of LiOH to a solution of Ac-l-Asn-l-Ala-OEt in methanol/H2O. This is stirred at room temperature for 4 h, after which the solvent is removed in vacuo. The product is then dissolved in EA and washed with 10% (w/v) citric acid. The solvent is removed in vacuo.

Biochemical Assays and Applications

Human CMV Assemblin Protease Inhibitor is widely utilized in research focused on:

  • Antiviral Drug Development: Plays a crucial role in the development of antiviral therapies targeting cytomegalovirus (CMV), which is particularly important for immunocompromised patients, such as organ transplant recipients.
  • Research on Viral Proteases: Used in studies investigating the mechanisms of viral proteases, aiding scientists in understanding how these enzymes function and how they can be inhibited to prevent viral replication.
  • Pharmaceutical Formulations: Incorporated into drug formulations aimed at enhancing efficacy against CMV, providing a targeted approach that minimizes side effects compared to broad-spectrum antivirals.
  • Biochemical Assays: Researchers utilize this inhibitor in biochemical assays to screen for new antiviral compounds, helping to identify potential candidates for future drug development.
  • Clinical Research: Involved in clinical studies assessing the safety and effectiveness of new treatments for CMV infections, contributing to advancements in patient care and treatment protocols.

Q & A

Basic Research Questions

Q. How to design an in vitro assay to evaluate Human CMV Assemblin protease inhibitors?

  • Methodological Answer : Begin with a pre-experiment to validate reaction system stability, using spectrophotometry or fluorescence-based detection for real-time monitoring of protease activity. Include controls (e.g., substrate-only and uninhibited protease) to establish baseline activity. For formal assays, optimize substrate concentration (e.g., CMV Assemblin Protease Substrate M-site, as in ) and reaction conditions (pH, temperature). Calculate inhibition rates using dose-response curves and determine IC50 values via nonlinear regression analysis. Validate reproducibility by repeating experiments ≥3 times under identical conditions .

Q. What parameters are critical for validating analytical methods in Assemblin inhibitor research?

  • Methodological Answer : Follow ICH guidelines for analytical method validation (AMV), focusing on:

  • Repeatability : Intra-day variability <15% for inhibitor potency measurements.
  • Reproducibility : Inter-laboratory consistency in IC50 values.
  • Limit of Detection (LOD) : Ensure sensitivity to detect sub-micromolar inhibitor concentrations.
  • Robustness : Test pH (±0.5), temperature (±2°C), and buffer composition variations .

Q. What statistical methods are recommended for analyzing inhibitor dose-response data?

  • Methodological Answer : Use nonlinear regression (e.g., four-parameter logistic model) to calculate IC50. Apply t-tests or ANOVA to compare inhibition across experimental groups. Address common method variance (CMV) by including a latent CMV factor in structural equation models to isolate measurement biases .

Advanced Research Questions

Q. How to resolve contradictions between biochemical and cell-based assays for inhibitor efficacy?

  • Methodological Answer : Discrepancies may arise from cellular uptake barriers or off-target effects. Validate biochemical results using:

  • Cell-based cleavage assays : Monitor Assemblin-mediated substrate processing in CMV-infected cells (e.g., ELISA for viral capsid maturation markers ).
  • Pharmacokinetic profiling : Measure intracellular inhibitor concentrations via LC-MS to confirm bioavailability.
  • Mutagenesis : Test inhibitors against Assemblin mutants (e.g., H47G/H47A) to assess resistance mechanisms .

Q. How to assess the impact of Assemblin mutations on inhibitor resistance?

  • Methodological Answer : Engineer CMV strains with site-specific Assemblin mutations (e.g., catalytic triad residues). Compare inhibitor IC50 values between wild-type and mutant proteases using fluorescence resonance energy transfer (FRET) substrates. For in vivo validation, use murine CMV (MCMV) models in SCID mice to evaluate viral load reduction post-treatment .

Q. What in vivo models are suitable for testing Assemblin inhibitors, and how to validate them?

  • Methodological Answer : CB17 SCID mice infected with MCMV are ideal for studying systemic infection. Validate models by:

  • Viral load quantification : qPCR for MCMV DNA in blood/organ samples.
  • Histopathology : Assess liver/spleen damage post-inhibitor treatment.
  • Dose optimization : Determine therapeutic index (TI) based on toxicity (LD50) and efficacy (ED50) .

Q. How to optimize inhibitor pharmacokinetics in preclinical studies while maintaining protease specificity?

  • Methodological Answer :

  • Structural modification : Introduce polar groups (e.g., carboxylates) to enhance solubility without disrupting active-site binding.
  • Plasma stability assays : Incubate inhibitors with mouse/human plasma to assess half-life.
  • Selectivity screening : Test against human proteases (e.g., enolase, xylose reductase) to rule off-target effects .

Data Interpretation & Validation

Q. How to address irreproducible results in inhibitor screening campaigns?

  • Methodological Answer :

  • Reagent standardization : Use lyophilized, batch-tested substrates (e.g., CMV Assemblin Substrate M-site ).
  • Blinded analysis : Assign independent teams to replicate experiments.
  • Error source identification : Validate instrumentation calibration and exclude lot-specific reagent variability .

Q. What strategies mitigate false positives in high-throughput inhibitor screens?

  • Methodological Answer :

  • Counter-screening : Test hits against denatured protease to exclude non-specific aggregators.
  • Orthogonal assays : Confirm inhibition via thermal shift assays (TSA) or surface plasmon resonance (SPR).
  • Cheminformatics : Apply PAINS filters to eliminate promiscuous scaffolds .

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